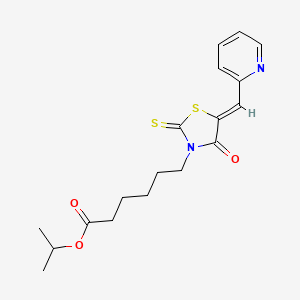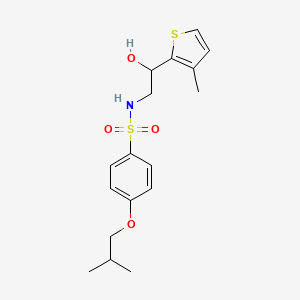
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide” is a chemical compound that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an isobutoxy group, and a sulfonamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
Based on the name, this compound likely has a complex molecular structure with multiple functional groups. These include a thiophene ring, a hydroxyethyl group, an isobutoxy group, and a sulfonamide group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions . The hydroxy group could potentially be involved in condensation reactions, and the sulfonamide group might participate in reactions with amines or alcohols .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonamide group might enhance its solubility in water, while the isobutoxy group might increase its lipophilicity .
Aplicaciones Científicas De Investigación
Electropolymerization and Materials Science
Compounds similar to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide have been utilized in the electropolymerization processes. For instance, electropolymerization studies involving thiophene derivatives have shown the ability to create conductive polymers with applications in electronic and optoelectronic devices. The process involves the formation of films that exhibit significant compaction and electrical properties, indicative of their potential in creating advanced materials for technological applications (Lima et al., 1998).
Anticancer Research
Sulfonamide derivatives have shown potential in anticancer research. A study on a structurally similar compound demonstrated its ability to interact with cellular targets, exhibiting anticancer properties. This suggests the potential of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide in cancer research, potentially offering a new avenue for the development of chemotherapeutic agents (Zhang et al., 2010).
Pharmacological Applications
Biphenylsulfonamide compounds, closely related to the queried compound, have been explored as endothelin antagonists with significant implications in cardiovascular diseases. Their ability to bind selectively to endothelin receptors suggests the potential pharmacological applications of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide in managing conditions such as hypertension and heart failure (Murugesan et al., 1998).
Chemical Synthesis and Catalysis
The compound's structural features also suggest its potential in serving as an intermediate in chemical syntheses, particularly in cascade reactions leading to the formation of complex organic molecules. Such processes are crucial in the development of pharmaceuticals and fine chemicals, indicating the broad utility of these compounds in organic synthesis and catalysis (Yao & Shi, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-12(2)11-22-14-4-6-15(7-5-14)24(20,21)18-10-16(19)17-13(3)8-9-23-17/h4-9,12,16,18-19H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAOIEOCHUWQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)

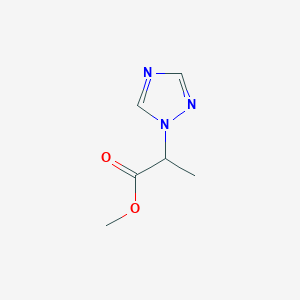


![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
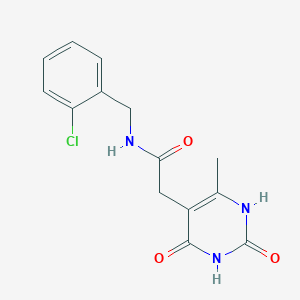
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)
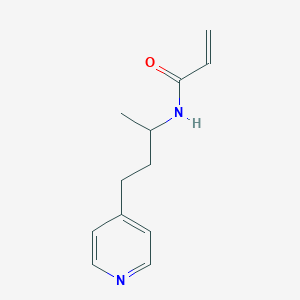
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)

